molecular formula C5H11NO4 B12849087 (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal

(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal

Cat. No.: B12849087
M. Wt: 149.15 g/mol
InChI Key: RNZJRDIKDNXKIJ-UOWFLXDJSA-N
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Description

(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal is a chiral amino sugar derivative It is a pentose sugar with an amino group at the second carbon and hydroxyl groups at the third, fourth, and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a keto sugar derivative. The reaction typically employs chiral catalysts or enzymes to ensure the correct stereochemistry at each chiral center .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and environmentally friendly nature. The use of genetically engineered microorganisms can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as amino alcohols, keto sugars, and substituted amino sugars.

Scientific Research Applications

(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glycosylation and other biochemical processes. It can also modulate the activity of certain proteins and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R)-2-amino-3,4,5-trihydroxyhexanal: A similar compound with an additional carbon in the sugar backbone.

    (2S,3R,4R)-2-amino-3,4,5-trihydroxybutanal: A shorter-chain analog with one less carbon.

    (2S,3R,4R)-2-amino-3,4,5-trihydroxycyclopentane: A cyclic analog with similar functional groups.

Uniqueness

(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry and functional group arrangement. This configuration allows it to participate in specific biochemical reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal

InChI

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5-/m1/s1

InChI Key

RNZJRDIKDNXKIJ-UOWFLXDJSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C=O)N)O)O)O

Canonical SMILES

C(C(C(C(C=O)N)O)O)O

Origin of Product

United States

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